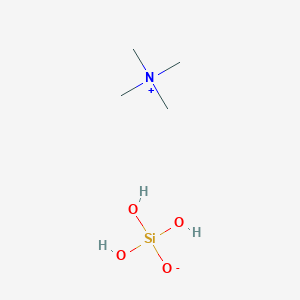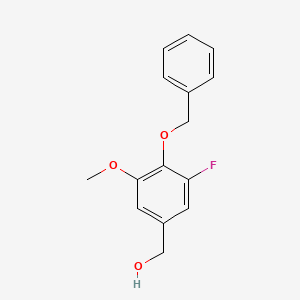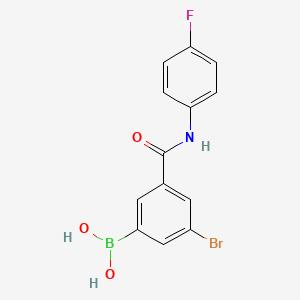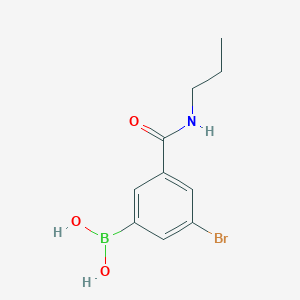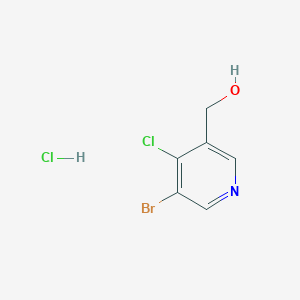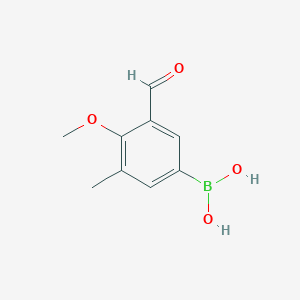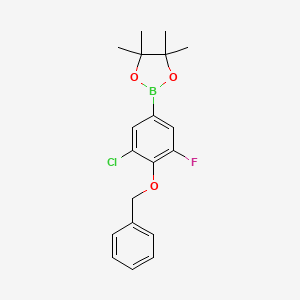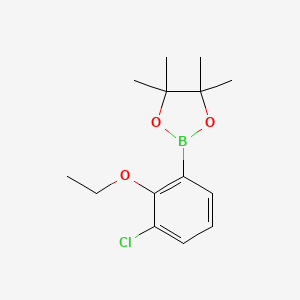
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C15H22BFO3/c1-10(2)18-11-7-8-13(17)12(9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can undergo oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 280.15 . The compound is stored at a temperature of 2-8°C .Mécanisme D'action
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
Boronic acid pinacol esters are known to participate in metal-catalyzed c-c bond formation reactions .
Biochemical Pathways
Boronic acid pinacol esters are known to be involved in the synthesis of molecular spin switches and electron transfer dyads .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature .
Action Environment
The action of 2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature can affect the stability and efficacy of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester is a useful reagent for lab experiments due to its low cost and ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound is a toxic compound and should be handled with care.
Orientations Futures
The potential therapeutic applications of 2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester are still being explored, and there are a number of potential future directions for research. These include the development of new synthesis methods for this compound, the investigation of its mechanism of action, the exploration of its potential therapeutic applications, and the development of new compounds based on this compound. Additionally, there is potential for further research into the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Méthodes De Synthèse
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester can be synthesized using a number of different methods. The most commonly used method is the reaction of 2-fluoro-5-isopropoxybenzaldehyde and pinacol boronic ester in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically complete within 2-3 hours, and the product can be isolated by filtration or by precipitation with methanol.
Applications De Recherche Scientifique
2-Fluoro-5-isoproproxyphenylboronic acid pinacol ester has been used in a range of scientific research applications, including organic synthesis, catalysis, and drug discovery. It has also been used as a reagent for the synthesis of various compounds, including pharmaceuticals and materials. Additionally, this compound has been found to have a range of biochemical and physiological effects, which have been studied in depth and have been found to have potential therapeutic applications.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-fluoro-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-10(2)18-11-7-8-13(17)12(9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQFAIKPMJDPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
